![molecular formula C8H6INOS B1408519 2-Iodo-4-methoxybenzothiazole CAS No. 1188108-53-3](/img/structure/B1408519.png)
2-Iodo-4-methoxybenzothiazole
Overview
Description
2-Iodo-4-methoxybenzothiazole is a chemical compound with the molecular formula C8H6INOS and a molecular weight of 291.11 . It is a derivative of benzothiazole .
Synthesis Analysis
The synthesis of 2-Iodo-4-methoxybenzothiazole involves a Cu-catalyzed cyanation process . This process uses K4[Fe(CN)6] as a source of cyanide and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system as a catalyst . This approach is scalable and can be practiced with operational benign .Molecular Structure Analysis
The molecular structure of 2-Iodo-4-methoxybenzothiazole is available as a 2D Mol file or as a computed 3D SD file . The most stable conformation of 2-Iodo-4-methoxybenzothiazole was delineated using the density functional theory (DFT)/B3LYP method with 6-311++G (d, p) basis set .Chemical Reactions Analysis
The Cu-catalyzed cyanation of 2-Iodo-4-methoxybenzothiazole for the synthesis of 2-cyano-6-methoxybenzothiazole was introduced . K4[Fe(CN)6] was applied as a source of cyanide, and CuI in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) was used as part of the catalyst system .Physical And Chemical Properties Analysis
2-Iodo-4-methoxybenzothiazole is insoluble in water . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers .Scientific Research Applications
Synthesis and Characterization
Synthesis of Firefly-Luciferin Precursors : A study by Shahmoradi and Amani (2018) developed a novel synthesis route for 2-cyano-6-methoxybenzothiazole via the Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole, highlighting its potential as a precursor for firefly-luciferin, a compound used in bioimaging and diagnostics (Shahmoradi & Amani, 2018).
Chemical Studies and Vibrational Investigations : Research by Arjunan et al. (2013) conducted extensive vibrational studies on 2-amino-4-methoxybenzothiazole, providing deep insights into its electronic structure and molecular characteristics, which are crucial for its applications in developing new materials and chemical sensors (Arjunan et al., 2013).
Biochemical Applications
Antibacterial Properties : A study focused on the synthesis of Schiff bases from 2-amino-4-methoxybenzothiazole derivatives demonstrated their antibacterial properties against several pathogenic bacteria, indicating their potential in developing new antibacterial agents (Mahmood-ul-hassan, Chohan, & Supuran, 2002).
Cholinesterase Inhibitors for Alzheimer's : Another research aimed at synthesizing triazole derivatives of 4-methoxybenzothiazole explored their potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).
Material Science Applications
Mesogenic Properties : A study by Prajapati and Bonde (2006) synthesized mesogenic benzothiazole derivatives with methoxy substituents, exploring their potential in liquid crystal technology, which could have applications in displays and optical devices (Prajapati & Bonde, 2006).
Safety And Hazards
When heated to decomposition, 2-Iodo-4-methoxybenzothiazole emits very toxic fumes of NOx and SOx . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .
Future Directions
Benzothiazole and its derivatives, including 2-Iodo-4-methoxybenzothiazole, have a high degree of structural diversity and possess a wide range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
2-iodo-4-methoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDMHMXYOYWZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-methoxybenzothiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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